Lauroyl peroxide

Catalog No.
S532590
CAS No.
105-74-8
M.F
(C11H23CO)2O2
C24H46O4
M. Wt
398.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroyl peroxide

CAS Number

105-74-8

Product Name

Lauroyl peroxide

IUPAC Name

dodecanoyl dodecaneperoxoate

Molecular Formula

(C11H23CO)2O2
C24H46O4

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-28-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

YIVJZNGAASQVEM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC

Solubility

Insol in water; slightly sol in alc
Sol in oils and most organic solvents
Solubility in water: none

Synonyms

Dilauroyl peroxide; Lauroyl peroxide; NSC 670; NSC-670; NSC670; Dyp-97F;

Canonical SMILES

CCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCC

Description

The exact mass of the compound Lauroyl peroxide is 398.3396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; slightly sol in alcsol in oils and most organic solventssolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 670. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Lipid Peroxides - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Initiator in Polymerization Reactions

One of the most prominent research applications of Lauroyl peroxide is its use as a free radical initiator in polymerization reactions. Lauroyl peroxide readily decomposes to form free radicals, which can then attack monomer molecules and initiate the formation of polymer chains. This property makes it valuable for studying and controlling the synthesis of various polymers, including:

  • Polyolefins: Lauroyl peroxide plays a role in the high-pressure polymerization of polyethylene, a crucial material with numerous industrial applications [1].

Source

[1] Dilauroyl peroxide, 97%, Thermo Scientific Chemicals | Fisher Scientific

  • Other Vinyl Monomers: Research explores Lauroyl peroxide's effectiveness in initiating the polymerization of other vinyl monomers like methyl methacrylate and acrylonitrile [2]. Studies investigate factors influencing the reaction, such as inhibitor effects and reaction medium [2].

Source

[2] The use of stabilized radicals with monomers and lauroyl peroxide

Studies on Skin Biology

Another research area involving Lauroyl peroxide delves into its effects on skin biology, primarily using rodent models. Studies have explored its potential role in:

  • Epidermal Hyperplasia: Research suggests Lauroyl peroxide can induce epidermal hyperplasia, a thickening of the outermost layer of skin [3].

Source

[3] Buy Lauroyl peroxide | 105-74-8 | BenchChem https://www.benchchem.com/

  • Skin Tumor Promotion: In a two-stage carcinogenesis protocol, Lauroyl peroxide has exhibited skin tumor-promoting activity in animal models [3]. This suggests it might influence the development of skin tumors.

Lauroyl peroxide is an organic compound with the chemical formula (C11H23CO2)2(C_{11}H_{23}CO_2)_2. It appears as a colorless solid, often encountered in commerce as a soft, white, granular waxy material with a slight odor and minimal taste. The molecular weight of lauroyl peroxide is 398.63 g/mol, and it has a melting point of approximately 54-55 °C. This compound is insoluble in water and only slightly soluble in alcohol, making it useful in various chemical applications .

Lauroyl peroxide is a hazardous material and requires careful handling due to several concerns:

  • Toxicity: It is toxic by ingestion and inhalation [].
  • Skin irritant: Can cause severe skin irritation and burns [].
  • Fire hazard: Lauroyl peroxide is a strong oxidizing agent and can readily ignite flammable materials. It is classified as an organic peroxide by the United Nations.
, particularly in polymerization processes. It can initiate radical polymerization by decomposing to generate free radicals when heated or exposed to light. This property makes it valuable in the production of polymers such as polyvinyl chloride and unsaturated polyesters .

Decomposition Reaction

Under thermal conditions, lauroyl peroxide decomposes according to the following reaction:

2 C11H23CO2)22C11H23COOH+O22\text{ C}_{11}\text{H}_{23}\text{CO}_2)_2\rightarrow 2\text{C}_{11}\text{H}_{23}\text{COOH}+\text{O}_2

This reaction produces lauric acid and oxygen, facilitating further polymerization processes .

Research indicates that lauroyl peroxide exhibits mild biological activity. In studies involving skin application on mice, it induced mild hyperplasia and a temporary increase in dark basal keratinocytes without significant inflammatory response. This suggests potential applications in dermatological formulations, although safety considerations must be addressed due to its irritant properties .

Lauroyl peroxide can be synthesized through several methods:

  • Reaction with Lauroyl Chloride: Combining lauroyl chloride with hydrogen alkali metal peroxides, such as hydrogen peroxide and potassium hydroxide.
  • Phosphorus Trichloride Method: Reacting a mixture of lauroyl chloride, lauric anhydride, and phosphorus trichloride in benzene with hydrogen peroxide and caustic soda.
  • Emulsion Techniques: Utilizing emulsification processes to produce stabilized forms of lauroyl peroxide for specific applications .

Unique FeaturesDilauroyl PeroxideSimilar peroxide structurePolymerization catalystHigher explosive sensitivityDecanoyl PeroxideSimilar functional groupUsed in similar polymerizationLower melting pointOctanoyl PeroxideSimilar functional groupPolymerization catalystDifferent solubility characteristics

Lauroyl peroxide stands out due to its specific applications in vinyl polymerization and its unique thermal stability properties compared to its analogs .

Lauroyl peroxide exhibits notable reactivity with various substances:

  • It is classified as a strong oxidizing agent and can react explosively with reducing agents such as sulfides and hydrides.
  • The compound poses significant fire hazards; it can ignite organic materials and increase the severity of fires if not handled properly .

Safety protocols must be strictly followed when handling lauroyl peroxide due to its potential for violent reactions under certain conditions.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Lauroyl peroxide appears as a white solid with a faint soapy odor. Less dense than water and insoluble in water. Hence floats on water. Melting point 49°C. Toxic by ingestion and inhalation. Strong skin irritant. Used as bleaching agent, drying agent for fats, oils and waxes, and as a polymerization catalyst.
DryPowder; OtherSolid
WHITE POWDER OR SOLID IN VARIOUS FORMS.

Color/Form

White coarse powder
White flakes

XLogP3

10.5

Exact Mass

398.3396

Boiling Point

BOILING POINT: DECOMPOSES

Density

0.91 at 77 °F (USCG, 1999)
0.91 @ 25 °C (SOLID)
0.9 g/cm³

Odor

Faint pungent, soapy odor
Faint odo

Appearance

Solid powder

Melting Point

129 °F (USCG, 1999)
49.0 °C
49 °C
49-57 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83TLB4N1D5

GHS Hazard Statements

H242: Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides]

Pictograms

Flammable

Flammable

Other CAS

105-74-8

Wikipedia

Lauroyl peroxide

Methods of Manufacturing

PREPN: FORMATION OF THE PEROXIDES IS BY DIRECT ATMOSPHERIC OXIDATION, BY PHOTOSENSITIZED OXYGEN OXIDATION, OR BY ACID-CATALYZED HYDROGEN PEROXIDE ON THE APPROPRIATE C STRUCTURE. /ORG PEROXIDES/
REACTION OF LAUROYL CHLORIDE WITH SODIUM PEROXIDE
Reaction of lauroyl chloride with hydrogen peroxide

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Peroxide, bis(1-oxododecyl): ACTIVE
Use: Composite material for dental fillings

Analytic Laboratory Methods

COLORIMETRY
PHOTOMETRIC DETERMINATION METHOD BASED ON REACTION WITH O-TOLIDINE IN CHLOROFORM OR BENZENE SOLN IN AIR. THE ERROR WAS 9-22% IN DETERMINING 10-100 MUG LAUROYL PEROXIDE IN THE SOLUTIONS.
DETERMINATION OF ORGANIC HYDROPEROXIDES PRESENT IN SOME WORK ATMOSPHERES. DETERMINATION OF TOTAL HYDROPEROXIDES IN 4-VINYLCYCLOHEXENE. SPECTROPHOTOMETRIC READING IS MADE @ 407 NM.

Storage Conditions

Store in a cool, well-ventilated storage of noncombustible construction, distant from residences. Separate from other stocks, especially vulcanizing agents, easily oxidizable organic materials, and combustible material; avoid fire and sparks. Provide large-quantity storage room with cool sprinkler system. Protect containers against physical damage. Do not open containers in storage room. Do not place in glass-stopper or screw-capped containers because of possible explosion caused by frictional handling.
STORAGE REQUIREMENTS: KEEP AS COOL AS POSSIBLE, BUT BELOW 27 °C. DO NOT ADD HOT MATERIAL.
STORAGE REQUIREMENTS: BECAUSE OF THEIR INSTABILITY, MANY PEROXIDES ARE STORED AND HANDLED IN INERT VEHICLE SUCH AS DIMETHYL PHTHALATE. /PEROXIDES, ORG/
STORAGE REQUIREMENTS: IN COMMERCIAL HANDLING, SHOCK-SENSITIVE PEROXIDES ARE DILUTED WITH SOME INACTIVE VEHICLE (EG DIMETHYL PHTHALATE). /PEROXIDES, ORGANIC/

Stability Shelf Life

STABLE IF NOT OVERHEATED

Dates

Modify: 2023-08-15
1: Pan C, Chen R, Shao W, Yu JT. Metal-free radical addition/cyclization of alkynoates with xanthates towards 3-(β-carbonyl)coumarins. Org Biomol Chem. 2016 Oct 14;14(38):9033-9. doi: 10.1039/c6ob01732k. Epub 2016 Sep 7. PubMed PMID: 27604378.
2: Kakaei S, Xu J. Synthesis of (2-alkylthiothiazolin-5-yl)methyl dodecanoates via tandem radical reaction. Org Biomol Chem. 2013 Sep 7;11(33):5481-90. doi: 10.1039/c3ob41229f. PubMed PMID: 23857510.
3: Steensma M, Schuurman P, Malow M, Krause U, Wehrstedt KD. Evaluation of the validity of the UN SADT H.4 test for solid organic peroxides and self-reactive substances. J Hazard Mater. 2005 Jan 31;117(2-3):89-102. PubMed PMID: 15629567.
4: Reyes-Gutiérrez PE, Torres-Ochoa RO, Martínez R, Miranda LD. Synthesis of azepino[4,5-b]indolones via an intermolecular radical oxidative substitution of N-Boc tryptamine. Org Biomol Chem. 2009 Apr 7;7(7):1388-96. doi: 10.1039/b821260k. Epub 2009 Feb 23. PubMed PMID: 19300824.
5: Bantchev GB, Biresaw G, Vermillion KE, Appell M. Synthesis and spectral characterization of methyl 9(10)-dialkylphosphonostearates. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Jun;110:81-91. doi: 10.1016/j.saa.2013.02.039. Epub 2013 Mar 5. PubMed PMID: 23557777.
6: El Kaïm L, Grimaud L, Miranda LD, Vieu E, Cano-Herrera MA, Perez-Labrada K. New xanthate-based radical cyclization onto alkynes. Chem Commun (Camb). 2010 Apr 14;46(14):2489-91. doi: 10.1039/b924207d. Epub 2010 Jan 27. PubMed PMID: 20379559.
7: Tokumura A, Moriyama T, Minamino H, Hayakawa T, Tsukatani H. Exogenous phosphatidic acid with saturated short-chain fatty acyl groups induces superoxide anion release from guinea pig peritoneal polymorphonuclear leukocytes by three different mechanisms. Biochim Biophys Acta. 1997 Jan 7;1344(1):87-102. PubMed PMID: 9022758.
8: Singh RJ, Goss SP, Joseph J, Kalyanaraman B. Nitration of gamma-tocopherol and oxidation of alpha-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2-: role of nitrogen dioxide free radical. Proc Natl Acad Sci U S A. 1998 Oct 27;95(22):12912-7. PubMed PMID: 9789014; PubMed Central PMCID: PMC23652.
9: Cai Y, Roberts BP, Tocher DA, Barnett SA. Carbon-carbon bond formation by radical addition-fragmentation reactions of O-alkylated enols. Org Biomol Chem. 2004 Sep 7;2(17):2517-29. Epub 2004 Aug 10. PubMed PMID: 15326533.
10: Gheorghe A, Quiclet-Sire B, Vila X, Zard SZ. Synthesis of 3-arylpiperidines by a radical 1,4-aryl migration. Org Lett. 2005 Apr 14;7(8):1653-6. PubMed PMID: 15816775.
11: Ollivier C, Renaud P. A novel approach for the formation of carbon-nitrogen bonds: azidation of alkyl radicals with sulfonyl azides. J Am Chem Soc. 2001 May 23;123(20):4717-27. PubMed PMID: 11457281.
12: Yoshihara S, Neal RA. Comparison of the metabolism of parathion by a rat liver reconstituted mixed-function oxidase enzyme system and by a system containing cumene hydroperoxide and purified rat liver cytochrome P-450. Drug Metab Dispos. 1977 Mar-Apr;5(2):191-7. PubMed PMID: 15813.
13: Umakoshi H, Morimoto K, Ohama Y, Nagami H, Shimanouchi T, Kuboi R. Liposome modified with Mn-porphyrin complex can simultaneously induce antioxidative enzyme-like activity of both superoxide dismutase and peroxidase. Langmuir. 2008 May 6;24(9):4451-5. doi: 10.1021/la800174n. Epub 2008 Mar 27. PubMed PMID: 18366234.
14: Winston GW, Cederbaum AI. NADPH-dependent production of oxy radicals by purified components of the rat liver mixed function oxidase system. I. Oxidation of hydroxyl radical scavenging agents. J Biol Chem. 1983 Feb 10;258(3):1508-13. PubMed PMID: 6296101.
15: Yang X, Wang C. Dichotomy of Manganese Catalysis via Organometallic or Radical Mechanism: Stereodivergent Hydrosilylation of Alkynes. Angew Chem Int Ed Engl. 2018 Jan 22;57(4):923-928. doi: 10.1002/anie.201710206. Epub 2017 Dec 27. PubMed PMID: 29205747.

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